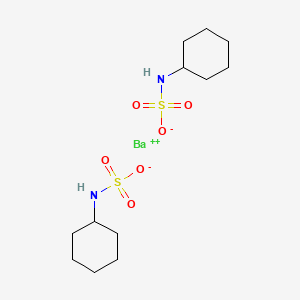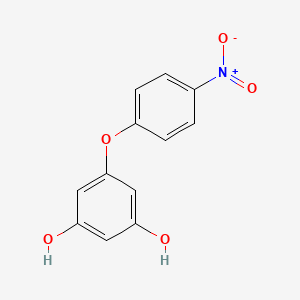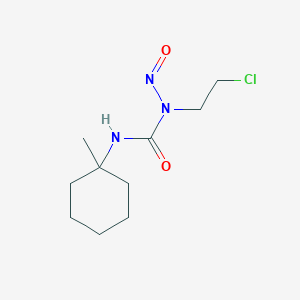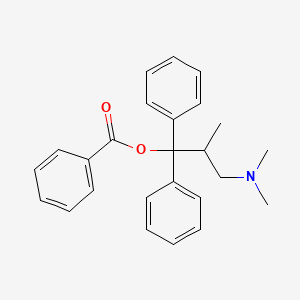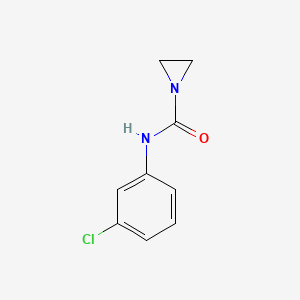
1-Aziridinecarboxamide, N-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a 3-chlorophenyl group attached to the nitrogen atom of the aziridine ring
Métodos De Preparación
The synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the cyclization process. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and promote the reaction.
In industrial production, the synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- may involve large-scale reactions using similar cyclization methods. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-Aziridinecarboxamide, N-(3-chlorophenyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions . The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring and facilitate the ring-opening process.
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, the reaction with amines can lead to the formation of substituted amides, while the reaction with alcohols can produce substituted ethers.
Aplicaciones Científicas De Investigación
1-Aziridinecarboxamide, N-(3-chlorophenyl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various nitrogen-containing heterocycles
In biology and medicine, the compound is studied for its potential antimicrobial and anticancer properties . The aziridine ring is known to interact with biological molecules, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
In industry, 1-Aziridinecarboxamide, N-(3-chlorophenyl)- is used in the production of polymers and coatings . The compound’s ability to undergo ring-opening polymerization makes it a valuable monomer for the synthesis of polyamines, which have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Mecanismo De Acción
The mechanism of action of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- involves the nucleophilic ring-opening of the aziridine ring . The strained three-membered ring is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in the compound’s biological activity include interactions with DNA and proteins, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be compared with other aziridine derivatives, such as N-phenylaziridine and N-(2-chlorophenyl)aziridine . These compounds share similar structural features, including the presence of an aziridine ring and a phenyl group. the substitution pattern on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
For example, N-phenylaziridine may exhibit different reactivity towards nucleophiles compared to 1-Aziridinecarboxamide, N-(3-chlorophenyl)- due to the absence of the chlorine substituent. Similarly, N-(2-chlorophenyl)aziridine may have different biological activity due to the position of the chlorine atom on the phenyl ring.
Conclusion
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of nitrogen-containing heterocycles and polymers. The compound’s ability to undergo nucleophilic ring-opening reactions and its potential biological activity make it an important subject of scientific research.
Propiedades
Número CAS |
3647-19-6 |
|---|---|
Fórmula molecular |
C9H9ClN2O |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)11-9(13)12-4-5-12/h1-3,6H,4-5H2,(H,11,13) |
Clave InChI |
HAECRABVOJPFTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)


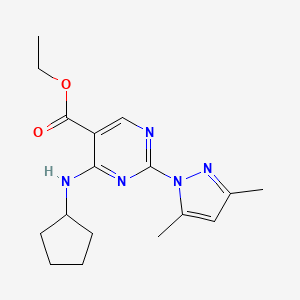
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)

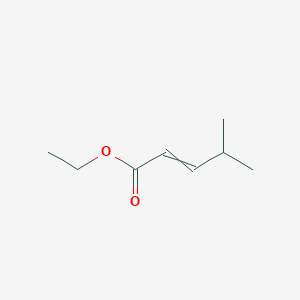
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
